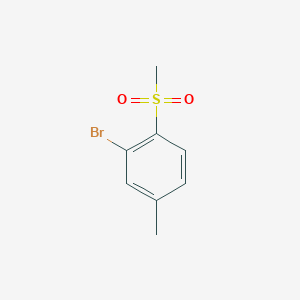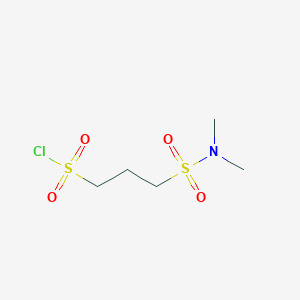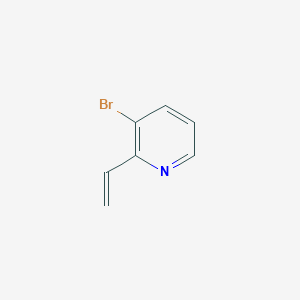
2-Bromo-1-methanesulfonyl-4-methylbenzene
Descripción general
Descripción
2-Bromo-1-methanesulfonyl-4-methylbenzene is a chemical compound with the CAS Number: 90531-97-8. It has a molecular weight of 249.13 and its IUPAC name is 2-bromo-4-methylphenyl methyl sulfone . The compound is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of 2-Bromo-1-methanesulfonyl-4-methylbenzene is C8H9BrO2S . The InChI code for this compound is 1S/C8H9BrO2S/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.13 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Thermochemical Properties and Analysis
Experimental studies on a range of halogen-substituted methylbenzenes, including 1-bromo-2-methylbenzene and 1-bromo-4-methylbenzene, focus on understanding their vapor pressures, vaporization, fusion, and sublimation enthalpies. These properties are crucial for assessing the thermochemical behavior of these compounds, aiding in the development of group-additivity procedures for estimating their physical and chemical characteristics. Such research is foundational for applying these compounds in various scientific fields, including materials science and chemical engineering (Verevkin et al., 2015).
Synthesis and Chemical Reactions
Research on the synthesis and reactivity of bromo-substituted methylbenzenes under different conditions reveals their potential in creating complex organic molecules. For instance, the sonication effect on the reaction of 4-bromo-1-methylbenzene with sodium sulfide demonstrates enhanced reaction rates, offering insights into more efficient synthesis methods for chemical production (Abimannan, Selvaraj, & Rajendran, 2015). Additionally, regioselective bromination studies have opened pathways to sulfur-functionalized benzoquinones, showcasing the versatility of bromo-substituted methylbenzenes in synthesizing novel organic compounds (Aitken et al., 2016).
Environmental and Ecological Studies
The isolation of highly brominated mono- and bis-phenols from marine algae, demonstrating significant radical-scavenging activity, highlights the ecological importance of bromo-substituted compounds. These findings contribute to our understanding of natural product chemistry and the potential for discovering new antioxidants (Duan, Li, & Wang, 2007).
Green Chemistry and Polymer Science
Investigations into methanesulfonic acid (MSA) and its derivatives for improving the properties of polymer electrolyte membranes for fuel cells emphasize the role of bromo-substituted methylbenzenes in advancing green chemistry and sustainable materials science. Such research points to the potential of these compounds in enhancing the performance of eco-friendly technologies (Vijayalekshmi & Khastgir, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-4-methyl-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJYJCTQVRODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methanesulfonyl-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)




![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)

![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)
